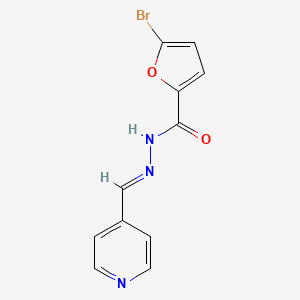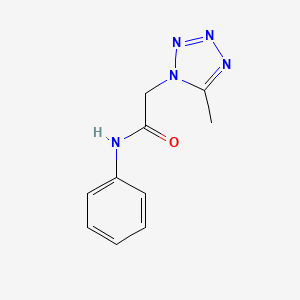![molecular formula C20H18FN3O3 B5526587 2-{2-[2-(4-fluorophenyl)-4-morpholinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5526587.png)
2-{2-[2-(4-fluorophenyl)-4-morpholinyl]-2-oxoethyl}-1(2H)-phthalazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related phthalazinone compounds involves various strategies, including refluxing specific precursors, single crystal X-ray diffraction for structure confirmation, and reactions with secondary amines and formaldehyde to yield corresponding products. These methods highlight the complexity and versatility in synthesizing fluorinated phthalazinone derivatives (Mamatha S.V et al., 2019).
Molecular Structure Analysis
Molecular structure elucidation often employs techniques like NMR, IR, and Mass spectral studies, supplemented by single-crystal X-ray diffraction. These approaches provide insights into the lattice parameters, confirming the monoclinic system of these compounds and offering a detailed view of their molecular geometry (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Phthalazinone derivatives undergo various chemical reactions, including Mannich reactions, to yield a range of biologically active compounds. The structural diversity achieved through these reactions demonstrates the chemical versatility of phthalazinone derivatives and their potential for generating new compounds with unique properties (S. Abubshait et al., 2011).
Physical Properties Analysis
The physical properties of fluorinated phthalazinone derivatives, such as solubility and thermal stability, are crucial for their applications in materials science. Studies reveal that these compounds exhibit good solubility in common aprotic solvents and distinguished thermal properties, making them suitable for engineering plastics and membrane materials (Shude Xiao et al., 2003).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity and potential for forming polymers, are of significant interest. The ability to undergo polycondensation reactions to form polymers with excellent thermal properties and solubility profiles underscores the potential of fluorinated phthalazinone derivatives in the development of high-performance materials (Shude Xiao et al., 2003).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound and its derivatives have been synthesized through various chemical reactions, involving the condensation of different starting materials. These processes have led to the creation of molecules with potentially useful properties, including antimicrobial activity. The structural characterization of these compounds has been performed using techniques such as NMR, IR, and Mass spectral studies, as well as single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).
Biological Activity
- Various derivatives have been screened for biological activities, revealing promising antibacterial, antioxidant, anti-TB, anti-diabetic, and potential for molecular docking studies for InhA protein. One compound showed remarkable anti-TB activity with low minimum inhibitory concentration (MIC) values, indicating superior antimicrobial activity compared to standard treatments (Mamatha S.V et al., 2019).
Applications in High Performance Polymers
- The compound's derivatives have also found applications in the synthesis of high-performance polymers. These polymers exhibit good solubility and distinguished thermal properties, making them suitable for applications in engineering plastics and membrane materials. The polymers prepared from polycondensation reactions show excellent thermal properties and potential as materials for optical waveguides (Shude Xiao et al., 2003).
Fluorescence Microscopy Imaging
- Phthalazinone derivatives have been designed as optical probes for one- and two-photon fluorescence microscopy imaging. These derivatives, synthesized through various routes, exhibit photophysical properties suitable for cell imaging and provide valuable information for two-photon microscopic imaging of mouse brain slices, indicating their utility in biological research (Lingfei Yang et al., 2016).
Antimicrobial Activity
- Some synthesized fluorinated benzothiazolo imidazole compounds, related to the core structure of interest, have demonstrated promising antimicrobial activity. These findings suggest the potential for developing new antimicrobial agents based on modifications of the phthalazinone core (B. Sathe et al., 2011).
Advanced Material Applications
- Sulfonated poly(phthalazinone ether sulfone)s, derived from similar core structures, have been directly synthesized and show potential in Proton Exchange Membrane Fuel Cell (PEMFC) applications due to their high ion exchange capacity and low swelling, attributed to intermolecular hydrogen bonding (Guyu Xiao et al., 2002).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[2-(4-fluorophenyl)morpholin-4-yl]-2-oxoethyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c21-16-7-5-14(6-8-16)18-12-23(9-10-27-18)19(25)13-24-20(26)17-4-2-1-3-15(17)11-22-24/h1-8,11,18H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDHAGXTFLIBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CN2C(=O)C3=CC=CC=C3C=N2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[2-(4-fluorophenyl)-4-morpholinyl]-2-oxoethyl}-1(2H)-phthalazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-bromo-2-furyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5526521.png)
![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5526528.png)
![4-oxo-4-[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]butanoic acid](/img/structure/B5526531.png)


![2-{[(benzylthio)acetyl]amino}-4-chlorobenzoic acid](/img/structure/B5526550.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5526571.png)
![5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5526574.png)
![N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5526581.png)

![N-[4-(2-furoylamino)phenyl]-2-pyrazinecarboxamide](/img/structure/B5526613.png)

![3-chloro-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5526625.png)
![{[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]thio}acetic acid](/img/structure/B5526631.png)